3-(3-(Trifluoromethoxy)phenoxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-7(4-8)15-9-5-14-6-9/h1-4,9,14H,5-6H2 |
InChI Key |
RHWCDUIDBOSCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Trifluoromethoxy Phenoxy Azetidine and Its Functionalized Analogues
Strategic Approaches to Azetidine (B1206935) Ring Construction
The formation of the azetidine ring is the cornerstone of synthesizing 3-(3-(trifluoromethoxy)phenoxy)azetidine. Several key strategies have emerged, each offering distinct advantages in terms of starting material accessibility, reaction conditions, and the potential for introducing functional group diversity.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a direct and atom-economical method for constructing the azetidine skeleton. nih.govspringernature.comrsc.org This reaction, and its variants, have been successfully employed to generate a variety of functionalized azetidines. nih.gov The reaction can be performed as either an intermolecular or intramolecular process. nih.gov
Recent advancements have focused on utilizing visible light-mediated energy transfer, which offers milder and more selective reaction conditions. springernature.comnih.gov For instance, the intramolecular aza-Paternò-Büchi reaction of unactivated alkenes has been achieved using visible light, leading to the formation of complex tricyclic azetidines. acs.org This approach expands the scope of the reaction to substrates that were previously unreactive. acs.org
Table 1: Examples of Aza-Paternò-Büchi Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Intermolecular | Imine, Alkene | UV light | Functionalized Azetidine | nih.gov |
| Intramolecular | Bichromophoric system with imine and alkene | Direct or acetone-sensitized excitation | Bicyclic Azetidine | nih.gov |
| Visible-light mediated | Acyclic oximes, Alkenes | Visible light, triplet energy transfer catalysis | Azetidines | nih.gov |
| Intramolecular | Unactivated Alkenes | Visible-light | Tricyclic Azetidines | acs.org |
A predominant and versatile approach to azetidine synthesis involves intramolecular cyclization, often through a nucleophilic substitution (SN2) reaction. frontiersin.org This strategy typically involves a 3-aminopropanol derivative where the hydroxyl group is converted into a good leaving group, which is then displaced by the nitrogen atom to form the four-membered ring. rsc.org
A common precursor for synthesizing 3-substituted azetidines, including those with a phenoxy group, is 1-benzhydryl-3-hydroxyazetidine. The hydroxyl group can be activated, for example, by conversion to a mesylate, and then displaced by a nucleophile like 3-(trifluoromethoxy)phenol. Subsequent deprotection of the nitrogen, often by hydrogenolysis, yields the desired 3-substituted azetidine. google.com
Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups, making it a valuable tool for synthesizing complex azetidine derivatives. frontiersin.orgnih.gov
Intermolecular C–H amination of bromoalkanes followed by ring closure represents another powerful strategy for constructing the azetidine ring. nsf.gov This method allows for the selective introduction of the nitrogen atom and subsequent cyclization to form the heterocycle. nsf.gov
Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that serve as valuable precursors to azetidines. The reduction of the β-lactam carbonyl group provides a direct route to the corresponding azetidine. nih.gov
Various reducing agents can be employed for this transformation, with chloroalanes (such as AlH₂Cl and AlHCl₂) being particularly effective for the chemoselective reduction of β-lactams. nih.govrsc.org This method is considered one of the most straightforward and efficient routes to enantiopure azetidines. nih.gov However, care must be taken as the presence of Lewis acids and alanes can sometimes lead to the ring opening of the strained four-membered ring, especially with electron-rich substituents on the azetidine nucleus. rsc.org Sodium borohydride (B1222165) has also been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org
The synthesis of the β-lactam precursors can be achieved through various methods, including the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com This approach allows for the stereoselective formation of the β-lactam ring, which can then be reduced to the desired azetidine. mdpi.com
Harnessing the high ring strain of bicyclic systems like azabicyclo[1.1.0]butanes provides a modern and modular approach to azetidine synthesis. acs.orgnih.govthieme-connect.com In this strain-release-driven homologation, an azabicyclo[1.1.0]butyl lithium species reacts with a boronic ester. The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C–N bond to furnish a functionalized azetidinyl boronic ester. acs.orgnih.gov This method is highly stereospecific and applicable to a wide range of boronic esters. acs.orgnih.gov
This strategy has been successfully applied to the synthesis of complex molecules, including the pharmaceutical agent cobimetinib. acs.orgnih.gov Furthermore, multicomponent reactions involving azabicyclo[1.1.0]butane have been developed, allowing for the rapid and modular synthesis of substituted azetidines. bris.ac.uk Ring expansion reactions of aziridines have also been reported as a route to azetidines. nsf.gov
Functionalization Strategies for the Azetidine Scaffold
Once the azetidine ring is constructed, further functionalization can be carried out to introduce desired substituents and build molecular complexity. These strategies often need to be highly regioselective and stereoselective due to the specific three-dimensional arrangement of atoms in the azetidine ring.
The inherent properties of the azetidine ring can be exploited to direct the regioselective functionalization of attached aromatic rings. For instance, the nitrogen atom of the azetidine ring can act as a directing group in ortho-C–H lithiation reactions of aryl azetidines. nih.gov This allows for the selective introduction of substituents at the positions adjacent to the azetidine ring on an aromatic substituent. nih.gov
Stereoselective functionalization is crucial for controlling the spatial arrangement of substituents on the azetidine ring. For example, palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of azetidines has been developed. acs.org This method allows for the introduction of aryl groups with high stereochemical control. acs.org
The functionalization can also be achieved by manipulating existing functional groups on the azetidine ring. For example, a cyano group at the C2 position can be a versatile handle for further transformations. acs.org Additionally, electrophilic azetidinylation reagents have been developed to directly attach the azetidine ring to various nucleophiles. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzhydryl-3-hydroxyazetidine |
| 3-(Trifluoromethoxy)phenol |
| Cobimetinib |
| Lanthanum(III) trifluoromethanesulfonate |
| Sodium borohydride |
| Chloroalane |
Methods for Incorporating Phenoxy and Trifluoromethoxy Substituents
The synthesis of this compound requires the strategic formation of the 3-phenoxyazetidine (B1367254) core and the introduction of the trifluoromethoxy group onto the phenyl ring.
Specific Synthetic Routes to 3-(Phenoxy)azetidine Architectures
The construction of the 3-phenoxyazetidine scaffold is a critical step. A key approach involves the reaction of a protected 3-hydroxyazetidine with a phenol. A documented synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine (B1352677) starts with N-diphenylmethyl-3-hydroxyazetidine hydrochloride. google.com This starting material is converted to the more reactive 1-diphenylmethyl-3-methanesulphonyloxyazetidine. google.com The subsequent reaction of this mesylate with 3-(trifluoromethyl)phenol, in the presence of a base, yields 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine. google.com The final step is the removal of the diphenylmethyl protecting group via hydrogenolysis, using a palladium-on-carbon catalyst in the presence of a tertiary organic base like triethylamine, to afford the target compound, 3-[3-(trifluoromethyl)phenoxy]azetidine. google.com
Another general strategy for forming the aryl ether linkage in 3-phenoxyazetidines is the Ullmann condensation. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern methods utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org This approach could be adapted for the synthesis of 3-phenoxyazetidines by coupling a protected 3-hydroxyazetidine with an appropriately substituted aryl halide.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and has been applied to the synthesis of N-aryl azetidines. researchgate.netnih.govyoutube.com This methodology could be conceptually extended to the formation of the C-O bond in 3-phenoxyazetidines, although it is more commonly used for C-N bond formation. The reaction typically employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of an amine (or alcohol) with an aryl halide. youtube.com
Nucleophilic aromatic substitution (SNAr) offers another pathway to 3-phenoxyazetidine architectures. wikipedia.orglibretexts.org This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.org For the synthesis of the target molecule, this would involve the reaction of a protected 3-hydroxyazetidine with a fluoro- or chloro-aromatic compound bearing the trifluoromethoxy group. The reactivity of polyfluoroarenes in SNAr reactions is well-documented and can proceed under relatively mild conditions. digitellinc.commdpi.com
Introduction and Manipulation of Trifluoromethoxy Groups on Aromatic Systems
The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and lipophilicity. nih.govbeilstein-journals.org Its introduction onto an aromatic ring, such as a phenol, can be achieved through several methods.
One common strategy is the O-trifluoromethylation of phenols. nih.govberkeley.educas.cnacs.org This can be accomplished through a two-step process involving the formation of a xanthate intermediate from the phenol, followed by reaction with a fluorinating agent. nih.govberkeley.edu For example, phenols can be converted to their corresponding aryl xanthates, which are then treated with reagents like XtalFluor-E in the presence of an oxidant to yield the aryl trifluoromethyl ether. nih.govberkeley.edu Other direct trifluoromethylation methods for phenols have also been developed, using electrophilic trifluoromethylating reagents such as Umemoto's or Togni's reagents. nih.gov
Another approach involves the conversion of a phenolic hydroxyl group into a trifluoromethoxy group via a carboxydifluoromethylation and subsequent decarboxylative fluorination sequence. cas.cn This method utilizes accessible reagents like sodium bromodifluoroacetate and a fluorinating agent. cas.cn
The trifluoromethoxylation of aromatic compounds can also be achieved through radical pathways or by using trifluoromethoxide anion sources. nih.gov However, these methods can sometimes be limited by the stability of the reagents. nih.gov The choice of method often depends on the specific substrate and the desired substitution pattern.
Green Chemistry and Sustainable Synthetic Pathways for Azetidine Derivatives
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Photochemical, photoredox, and electrocatalytic methods are at the forefront of this movement, offering greener alternatives to traditional synthetic routes.
Photochemical and Photoredox Catalysis
Photochemical and photoredox catalysis utilize light to drive chemical reactions, often under mild conditions. acs.orgchemrxiv.orgdigitellinc.comyoutube.com The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. researchgate.net Visible-light-mediated versions of this reaction have been developed, overcoming some of the limitations of traditional UV-light-induced cycloadditions. researchgate.net
Photoredox catalysis has emerged as a powerful tool for the synthesis of azetidines. acs.orgdigitellinc.com For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed to produce functionalized azetidines with high stereoselectivity. acs.org This process is often induced by a photoredox catalyst that facilitates the aerobic oxidation of the amine, which then undergoes cycloaddition. acs.org Another strategy involves the generation of radicals from carboxylic acid precursors under photoredox conditions, which can then react to form functionalized azetidines. digitellinc.com These methods offer a sustainable approach to constructing the azetidine ring, which could potentially be applied to the synthesis of precursors for this compound.
Electrocatalytic Approaches
Electrocatalysis provides another green synthetic avenue, using electricity to mediate chemical transformations. acs.orgresearchgate.net An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported for the synthesis of azetidines. acs.orgresearchgate.net This approach combines cobalt catalysis with electricity to generate key carbocationic intermediates that undergo cyclization to form the azetidine ring. acs.org The use of electricity as a traceless reagent makes this a highly sustainable method. researchgate.net Such electrocatalytic strategies could be envisioned for the synthesis of the azetidine core of the target molecule, potentially starting from readily available allylic amine precursors.
Scalable Synthesis and Utility as Chemical Building Blocks
The ability to produce a compound on a larger scale is crucial for its application in drug discovery and development. The synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine has been demonstrated on a gram scale, indicating its potential for scalable production. google.com The described multi-step synthesis, while involving several transformations, utilizes relatively standard and scalable chemical reactions. google.com
Functionalized azetidines, such as this compound, are valuable chemical building blocks. nih.govrsc.orgchemrxiv.orgbris.ac.uk They serve as scaffolds that can be further elaborated to create diverse libraries of compounds for biological screening. nih.gov For example, the secondary amine of the azetidine ring provides a handle for further functionalization, such as the synthesis of the corresponding carboxamide, 3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide, which has been reported as a compound with potential biological activity. google.comprepchem.comcymitquimica.com The modular nature of the synthesis, allowing for the combination of different phenols with the azetidine core, further enhances its utility as a versatile building block in medicinal chemistry. bris.ac.uk
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 3 Trifluoromethoxy Phenoxy Azetidine Derivatives
Elucidation of Pharmacophoric Features within Substituted Azetidine (B1206935) Scaffolds
The azetidine ring is more than a simple linker; it is an active pharmacophoric element. lifechemicals.com Its defined three-dimensional structure allows for the precise positioning of substituent groups in space, which is critical for effective interaction with biological targets. In derivatives of 3-(3-(Trifluoromethoxy)phenoxy)azetidine, the core pharmacophore can be deconstructed into several key features:
The Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a crucial feature, often acting as a hydrogen bond acceptor or a point for further substitution to modulate physicochemical properties or target interactions. nih.gov Its basicity can be tuned by the electronic nature of its substituents.
The Substituted Phenyl Ring: The phenoxy group serves as a scaffold to present the trifluoromethoxy group and allows for π-π stacking or other hydrophobic interactions within a receptor binding pocket. The substitution pattern on this ring is a critical determinant of activity. acs.org
These elements collectively define the molecule's ability to fit into a specific binding site and exert a biological effect. The rigid nature of the azetidine scaffold, compared to more flexible aliphatic chains, reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov
Conformational Analysis and the Role of Azetidine Ring Strain in Molecular Rigidity
Four-membered rings like azetidine possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. rsc.orgyoutube.com This inherent strain, estimated at approximately 26 kcal/mol for the parent azetidine, is a defining characteristic that profoundly influences the molecule's conformation and reactivity. youtube.com
While this strain makes the ring more susceptible to ring-opening reactions under certain conditions, it also imparts a high degree of molecular rigidity. nih.govub.bw Unlike more flexible five- or six-membered rings (pyrrolidine, piperidine), the azetidine ring has a limited number of accessible low-energy conformations. srce.hr This conformational restriction is a significant advantage in drug design for several reasons:
Pre-organization for Binding: A rigid molecule is already conformationally organized to fit its target receptor, minimizing the entropic cost associated with "freezing" a flexible molecule into its bioactive conformation upon binding.
Improved Selectivity: The well-defined shape of a rigid molecule can lead to more specific interactions with the intended target, reducing off-target effects.
Vectorial Display of Substituents: The rigid azetidine core acts as a predictable scaffold, projecting its substituents into well-defined regions of space. This is essential for optimizing interactions with specific residues in a protein's binding pocket.
The reactivity of azetidines is driven by this ring strain, which, while making them more stable and easier to handle than aziridines, allows for unique chemical transformations under specific conditions. rsc.org
Influence of Phenoxy and Trifluoromethoxy Substituents on Molecular Lipophilicity and Metabolic Stability
The substituents on the azetidine core play a pivotal role in defining the molecule's pharmacokinetic profile. The phenoxy and trifluoromethoxy groups in this compound are particularly influential in modulating lipophilicity and metabolic stability.
Metabolic Stability is the resistance of a compound to biotransformation by metabolic enzymes. The trifluoromethoxy group is known to confer exceptional metabolic stability. mdpi.com This stability arises from two key factors:
Strong C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage. mdpi.com
Electronic Effects: The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density on the oxygen atom. This makes the oxygen less susceptible to oxidative metabolism and diminishes its ability to act as a hydrogen bond acceptor, thereby reducing interactions with metabolic enzymes. researchgate.net
In contrast, a methoxy (B1213986) group (-OCH3) is often a site of metabolic liability, readily undergoing O-demethylation. Replacing -OCH3 with -OCF3 is a common strategy to block this metabolic pathway and increase a drug's half-life. mdpi.com
Table 1: Comparison of Physicochemical Properties of Key Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Metabolic Stability | Key Electronic Effect |
|---|---|---|---|
| -H | 0.00 | Variable | Neutral |
| -OCH₃ | -0.02 | Low (Prone to O-demethylation) | Weakly Electron-Donating |
| -CF₃ | +0.88 | High | Strongly Electron-Withdrawing |
| -OCF₃ | +1.04 | Very High | Strongly Electron-Withdrawing |
Impact of Positional Isomerism and Stereochemistry on Biological Interactions
The precise spatial arrangement of atoms in a molecule is fundamental to its interaction with a biological target. For derivatives of this compound, both positional isomerism and stereochemistry are critical considerations.
Positional Isomerism: The location of the trifluoromethoxy group on the phenoxy ring (ortho, meta, or para) can dramatically alter the molecule's electronic properties, shape, and biological activity. rsc.org Moving the -OCF3 group from the meta (3-) position to the para (4-) position, for instance, would change the molecule's dipole moment and the way it presents its electrostatic surface to a binding partner. Such changes can affect everything from binding affinity to metabolic stability. Studies on other classes of compounds have shown that positional isomers can have vastly different degradation rates and biological effects. nih.govnih.gov
Stereochemistry: If the azetidine ring is substituted at more than one position, or if the substituents create chiral centers, stereoisomers (enantiomers and diastereomers) will exist. It is a well-established principle in pharmacology that different stereoisomers of a drug can have different, and sometimes opposing, biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral. The stereochemistry at the 3-position of the azetidine ring in this compound is crucial. The (R) and (S) enantiomers will orient the substituted phenoxy group in different regions of space, leading to one isomer fitting optimally into a binding pocket while the other may fit poorly or not at all. Stereocontrolled synthesis is therefore essential to isolate the desired biologically active isomer and avoid potential issues from inactive or undesired isomers. nih.govacs.org
Fluorine's Role in Modulating Molecular Interactions and Potency
The incorporation of fluorine is a powerful strategy in modern drug design, and its role in the trifluoromethoxy group is multifaceted. tandfonline.comacs.org Beyond increasing lipophilicity and metabolic stability, fluorine atoms can directly modulate molecular interactions to enhance potency.
The high electronegativity of fluorine alters the electronic distribution of the entire molecule. tandfonline.com The -OCF3 group is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups, such as the azetidine nitrogen. researchgate.netmdpi.com This modulation of pKa can be critical for optimizing ionization state at physiological pH, which in turn affects solubility, permeability, and the ability to form ionic bonds with a target.
Furthermore, fluorine can participate in unique non-covalent interactions that contribute to binding affinity. benthamscience.combenthamdirect.com These can include:
Fluorine-Hydrogen Bonds: Although weaker than conventional hydrogen bonds, interactions between the fluorine and a suitable hydrogen bond donor on a protein can contribute to binding energy.
Orthogonal Multipolar Interactions: The C-F bond can interact favorably with carbonyl groups or other polarized functionalities in a protein binding site.
Scaffold Morphing and Bioisosteric Replacement Strategies in Azetidine-Based Drug Discovery
The optimization of a lead compound like this compound often involves systematically modifying its structure through scaffold morphing and bioisosteric replacement.
Scaffold Morphing , also known as scaffold hopping, involves replacing the central azetidine core with a different ring system while attempting to maintain the spatial orientation of the key pharmacophoric groups. nih.gov The goal is to discover new scaffolds with improved properties, such as better synthetic accessibility, enhanced potency, or a more favorable intellectual property position. For instance, the four-membered azetidine ring could be morphed into:
An oxetane (B1205548) ring, to explore different hydrogen bonding capabilities.
A cyclobutane (B1203170) ring, to remove the basic nitrogen while maintaining a similar rigid conformation.
A pyrrolidine (B122466) or piperidine (B6355638) ring, to assess the impact of increased ring size and flexibility. nih.gov
Bioisosteric Replacement is a strategy where one functional group is exchanged for another with similar physicochemical properties. lboro.ac.uk This is done to fine-tune a molecule's characteristics. In the context of this compound derivatives, several bioisosteric replacements could be envisioned:
Table 2: Potential Bioisosteric Replacements for Key Moieties
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Azetidine Ring | Oxetane, Cyclobutane, Pyrrolidine | Modulate basicity, flexibility, and core scaffold properties. nih.gov |
| Phenoxy Group | Pyridyloxyl, Thienyl | Introduce heteroatoms to alter electronics, solubility, and potential for hydrogen bonding. |
| Trifluoromethoxy (-OCF₃) | Pentafluorosulfanyl (-SF₅), Trifluoromethyl (-CF₃) | Fine-tune lipophilicity, steric bulk, and metabolic stability. mdpi.comlboro.ac.uk |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Change bond angles, flexibility, and hydrogen bonding potential. |
These strategies allow medicinal chemists to systematically explore the chemical space around a lead compound, leading to the identification of derivatives with optimized potency, selectivity, and pharmacokinetic profiles. The rigid and well-defined nature of the azetidine scaffold makes it an excellent starting point for such explorations. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for Azetidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D Correlation Techniques)
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like "3-(3-(Trifluoromethoxy)phenoxy)azetidine" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and their spatial relationships.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the spectrum would show distinct signals for the aromatic protons of the phenoxy group and the aliphatic protons of the azetidine (B1206935) ring. The chemical shifts (δ) and coupling patterns are characteristic of the molecule's structure. For instance, the protons on the azetidine ring would appear as multiplets due to spin-spin coupling, while the aromatic protons would exhibit a splitting pattern dictated by their substitution on the benzene (B151609) ring.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. magritek.com This technique is crucial for confirming the carbon skeleton. The spectrum of "this compound" would display distinct peaks for the azetidine carbons, the aromatic carbons, and the carbon of the trifluoromethoxy group. The chemical shift of the carbon in the CF₃O- group is significantly affected by the highly electronegative fluorine atoms.
¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is an indispensable tool. nih.gov This technique is highly sensitive and provides a clean spectrum, often with a single peak for the -OCF₃ group, assuming no other fluorine atoms are present. nih.govcolorado.edu The chemical shift of this peak is highly indicative of the electronic environment of the trifluoromethoxy group. rsc.org
2D Correlation Techniques: For complex molecules, two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish definitive structural connections. huji.ac.ilwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org It helps to trace the connectivity of protons within the azetidine ring and to assign the aromatic protons based on their coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H bond correlations. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the entire molecular structure, such as connecting the azetidine ring to the phenoxy moiety via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org It is particularly useful for determining the three-dimensional structure and stereochemistry of azetidine derivatives. libretexts.org
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Proton environment, count, and connectivity (J-coupling) | Assigns signals for azetidine ring protons and aromatic protons. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom | Confirms the number and type of carbon atoms (aliphatic, aromatic, -OCF₃). |
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms | Provides a characteristic signal for the -OCF₃ group. |
| COSY | ¹H-¹H coupling correlations | Establishes proton connectivity within the azetidine and phenyl rings. |
| HSQC/HMBC | ¹H-¹³C correlations (short- and long-range) | Confirms the complete atom-to-atom connectivity of the molecule. |
| NOESY | Through-space ¹H-¹H correlations | Provides data on the 3D conformation of the molecule. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
For "this compound," high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which allows for the calculation of its elemental formula with high confidence. acs.org The molecular formula for the neutral compound is C₁₀H₁₀F₃NO, with a monoisotopic mass of 233.0691 g/mol . In typical electrospray ionization (ESI) mass spectrometry, the compound would be observed as its protonated molecular ion, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 234.0763. nih.gov
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Expected fragmentation pathways for "this compound" would likely involve:
Cleavage of the ether bond, resulting in ions corresponding to the azetidinoxy group and the trifluoromethoxyphenol radical cation.
Ring-opening of the azetidine moiety.
Loss of the trifluoromethoxy group from the aromatic ring.
Analyzing these fragments allows researchers to confirm the connectivity of the different parts of the molecule, corroborating the data obtained from NMR spectroscopy. nih.gov
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M] | C₁₀H₁₀F₃NO | 233.0691 | Neutral Molecule (Monoisotopic Mass) |
| [M+H]⁺ | C₁₀H₁₁F₃NO⁺ | 234.0763 | Protonated Molecular Ion |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. youtube.com It is an excellent tool for identifying the presence of specific functional groups. libretexts.org The IR spectrum of "this compound" would exhibit characteristic absorption bands:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring are found just below 3000 cm⁻¹.
N-H stretching: A secondary amine within the azetidine ring would show a moderate absorption band in the 3300-3500 cm⁻¹ region. libretexts.org
C-O-C stretching: The aryl-alkyl ether linkage would produce strong, characteristic bands in the fingerprint region, typically around 1250-1000 cm⁻¹. libretexts.org
C-F stretching: The strong C-F bonds of the trifluoromethoxy group would result in very intense absorption bands in the 1300-1100 cm⁻¹ region.
C=C stretching: Aromatic ring vibrations are observed in the 1600-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. mdpi.com The UV-Vis spectrum of "this compound" is expected to show absorption bands characteristic of the substituted benzene ring. researchgate.netresearchgate.net These absorptions, typically occurring in the 200-300 nm range, correspond to π → π* transitions. The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring, namely the ether and trifluoromethoxy groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Azetidine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aliphatic) | Stretch | <3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Aryl Ether) | Stretch | 1200 - 1275 |
| C-F (Trifluoromethoxy) | Stretch | 1100 - 1300 (strong) |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. byui.edu For azetidine derivatives, this technique is invaluable for unambiguously establishing the molecular geometry, including bond lengths, bond angles, and torsional angles. researchmap.jpmdpi.com
If a suitable single crystal of "this compound" can be grown, X-ray diffraction analysis would provide an exact model of its solid-state structure. This is particularly important for confirming the relative stereochemistry of substituents on the azetidine ring, should any exist, and for understanding the conformation of the molecule. nih.gov The data can reveal how the azetidine ring is puckered and the orientation of the phenoxy group relative to the four-membered ring. researchgate.net Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the azetidine nitrogen. researchmap.jp
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)
Chromatography is essential for both the purification of "this compound" after its synthesis and for the assessment of its purity. nih.govjournalagent.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify components in a mixture. nih.gov For "this compound," a reversed-phase HPLC method would typically be developed. The compound would be passed through a column containing a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions. By integrating the area of the peak corresponding to the compound, its purity can be accurately determined, typically aiming for >95% for research applications. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. acs.orgresearchgate.net As the sample is separated by the LC component, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, confirming its identity as the target compound, while also providing molecular weight information for any impurities present in the sample. This is crucial for identifying by-products from the synthesis or degradation products. nih.gov
Biological Target Engagement and Mechanistic Research of 3 3 Trifluoromethoxy Phenoxy Azetidine Derivatives
Exploration of Azetidine (B1206935) Scaffolds in Diverse Pharmacological Modalities
The satisfactory stability and distinct chemical properties of the azetidine ring have established it as a privileged scaffold in drug discovery. nih.govresearchgate.net This framework allows for the spatial arrangement of functional groups in a way that can enhance binding affinity to biological targets. rsc.org Consequently, compounds incorporating the azetidine moiety have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antiviral effects, as well as for treating central nervous system disorders. nih.govresearchgate.net The inherent ring strain of azetidines, while presenting synthetic challenges, also endows them with unique reactivity that can be harnessed for therapeutic purposes. rsc.orgmedwinpublishers.com
Azetidine derivatives have been extensively studied as inhibitors of various enzymes critical in disease pathways.
Dipeptidyl Peptidase IV (DPP-4): Azetidine-based inhibitors of DPP-4 are a promising approach for treating type 2 diabetes. researchgate.net Research has focused on subtypes like 2-cyanoazetidines and 3-fluoroazetidines, with several compounds demonstrating sub-micromolar potency. nih.gov For instance, potent cyanoazetidines with large, hydrophobic amino acid groups attached to the azetidine nitrogen have shown inhibitory activities below 100 nM. nih.gov The mechanism often involves reversible covalent inhibition, where a nitrile group on the azetidine ring reacts with a serine residue in the enzyme's active site. taylorandfrancis.com
Nicotinamide Phosphoribosyltransferase (NAMPT): Small molecules that inhibit the metabolic enzyme NAMPT are being explored as potential cancer therapeutics. medwinpublishers.comnih.gov A scaffold morphing approach led to the identification of 3-pyridyl azetidine ureas as a potent NAMPT inhibiting motif. rsc.orgmedwinpublishers.com These inhibitors are designed to bind to the active site of NAMPT, competing with its natural substrate, nicotinamide. nih.gov Optimization of this series has produced compounds with excellent in vitro potency against cancer cell growth, with some showing an IC₅₀ as low as 5 nM. nih.gov
Acyl CoA:Cholesterol Acyltransferase (ACAT): ACAT inhibitors are investigated for their role in managing hypercholesterolaemia by inhibiting cholesterol absorption. scbt.comorganic-chemistry.org The 2-azetidinone ring, a close relative of azetidine, is a key feature in ezetimibe, the first approved inhibitor of cholesterol absorption. scbt.com While the direct role of 3-(3-(trifluoromethoxy)phenoxy)azetidine derivatives as ACAT inhibitors is not extensively detailed, the broader class of azetidinones highlights the potential of this four-membered ring structure in targeting enzymes involved in cholesterol metabolism. scbt.com
Kinases: The azetidine scaffold is integral to the development of various kinase inhibitors for cancer therapy. rsc.org For example, Cobimetinib, a MEK inhibitor, features an azetidine ring in its structure. nih.gov Researchers have also developed potent azetidine-benzoxazole based inhibitors for the receptor tyrosine kinase MerTK, which has the potential to enhance the immune response to tumors. acs.org Furthermore, azetidine derivatives have been incorporated into the design of Bcr-Abl tyrosine-kinase inhibitors to improve their binding and efficacy. nih.gov
| Enzyme Target | Azetidine Scaffold Example | Therapeutic Area | Reported Potency/Activity |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-4) | 2-Cyanoazetidines | Type 2 Diabetes | Activities below 100 nM nih.gov |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | 3-Pyridyl azetidine ureas | Oncology | IC₅₀ = 5 nM (A2780 cell growth) nih.gov |
| Acyl CoA:Cholesterol Acyltransferase (ACAT) | 2-Azetidinones (e.g., Ezetimibe) | Hypercholesterolaemia | Inhibits cholesterol absorption scbt.com |
| MerTK (Tyrosine Kinase) | Azetidine-benzoxazole derivatives | Oncology | Potent in vivo target engagement acs.org |
| Bcr-Abl (Tyrosine Kinase) | Azetidine derivatives | Oncology (CML) | Improved hydrogen bonding and efficacy nih.gov |
Azetidine-containing compounds have shown significant activity as modulators of key neurotransmitter receptors.
Dopamine (B1211576) Receptors: Certain azetidine derivatives exhibit dopamine antagonist activities. nih.gov Research into lobelane (B1250731) analogs, where the central piperidine (B6355638) ring was replaced with an azetidine ring, yielded potent inhibitors of vesicular dopamine (DA) uptake via the vesicular monoamine transporter-2 (VMAT2). nih.gov These novel cis- and trans-azetidine analogs demonstrated potent inhibition with Kᵢ values as low as 24 nM, making them potential leads for treating methamphetamine abuse. nih.gov
Serotonin and Norepinephrine Receptors: A significant breakthrough in antidepressant research involves an azetidine derivative that functions as a triple reuptake inhibitor, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine. This single-compound approach is advantageous as it may reduce the side effects commonly associated with other antidepressants.
The unique structure of azetidine derivatives allows for specific protein interactions, including the formation of covalent bonds with target proteins.
Protein Binding: Azetidine-based inhibitors have been shown to bind directly to their target proteins. For example, azetidine amides were found to directly bind to STAT3 with high affinity, demonstrating K_D values in the nanomolar range (e.g., 880 nM). Similarly, structural studies of azetidine-2-carboxylic acid synthase reveal a complex hydrogen bonding network that facilitates the cyclization of its substrate.
Covalent Modulators: The potential for azetidine derivatives to act as covalent inhibitors has been explored for several targets. Azetidine carbamates have been identified as efficient, irreversible covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL). The mechanism involves the serine residue in the enzyme's active site attacking the carbamate (B1207046) group. Furthermore, "warhead"-based cyano- and ketoazetidines have the potential for covalent, bond-forming inhibition with DPP-IV. nih.gov Covalent modulators have also been developed for other targets like the transcriptional enhanced associate domain (TEAD), where kojic acid analogues with reactive groups covalently target a cysteine in the protein's central pocket.
In vitro Biological Activity Assessments of Functionalized Azetidines
Functionalized azetidines have been subjected to a variety of in vitro assays to determine their biological activities, revealing promising results in antimicrobial and anticancer research.
The azetidine scaffold is a component of numerous compounds with demonstrated activity against pathogenic microbes and viruses.
Antimicrobial Activity: A diverse range of azetidine derivatives has been synthesized and tested for antimicrobial properties. medwinpublishers.com For instance, densely functionalized nitroazetidines have shown potent antibacterial activity against Gram-positive bacteria, including E. faecalis and various strains of S. aureus. rsc.org One of the most potent compounds, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine, displayed a minimum inhibitory concentration (MIC) of 4 μg/mL, close to that of the antibiotic norfloxacin. rsc.org Other studies on substituted phenyl azetidine-2-one sulphonyl derivatives found that compounds with electron-withdrawing groups exhibited the highest antibacterial activity, in some cases comparable to ampicillin.
Antiviral Activity: The antiviral potential of azetidines has also been investigated. While some series, like the substituted phenyl azetidine-2-one sulphonyl derivatives, showed only weak activity against a panel of viruses including Human Coronavirus and Influenza B, other scaffolds have been more successful. Azetidinone derivatives have been identified with activity against human cytomegalovirus (HCMV) and as inhibitors of HIV-1 protease.
| Compound Type | Target Organism/Virus | Key Findings |
|---|---|---|
| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | Gram-positive bacteria (e.g., S. aureus) | Potent activity with MIC value of 4 μg/mL rsc.org |
| Substituted phenyl azetidine-2-one sulphonyl derivatives | Bacteria (Gram +/-) | Activity comparable to ampicillin, especially with electron-withdrawing groups |
| Azetidinone derivatives | Human Cytomegalovirus (HCMV), HIV-1 Protease | Identified as active agents and inhibitors |
| Substituted phenyl azetidine-2-one sulphonyl derivatives | Various viruses (e.g., Influenza B, Coxsackievirus B4) | Weak antiviral activity observed |
Compounds featuring the azetidine moiety have demonstrated significant potential as anticancer agents, acting through various molecular mechanisms. nih.govmedwinpublishers.com
Anticancer Activity: Derivatives of azetidin-2-one (B1220530) have shown high cytotoxic activity and specificity against cancer cell lines such as murine melanoma (B16F10) and cervical cancer (SiHa). In one study, novel azetidine-containing analogues of the antitumor agent TZT-1027 exhibited potent antiproliferative activities, with the most effective compound showing IC₅₀ values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines. Furthermore, azetidine amides designed as STAT3 inhibitors were effective at attenuating the survival of breast cancer cells that harbor constitutively active STAT3.
Molecular Mechanisms: The anticancer action of azetidine derivatives is often linked to the induction of apoptosis (programmed cell death) and interference with the cell cycle. For example, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one was found to induce apoptosis in B16F10 cells, an effect demonstrated by a caspase-3 assay. Microarray analysis revealed that this compound caused the overexpression of genes involved in cytoskeleton regulation and apoptosis by inhibiting certain cell cycle genes. The interaction with tubulin, a key component of the cytoskeleton, is a suggested mechanism, similar to other vascular disrupting agents. Other mechanisms include the direct inhibition of signaling proteins crucial for cancer cell survival and proliferation, such as STAT3.
Neuropharmacological Research (e.g., Antipsychotic, Antidepressant, Neuroprotective Activities)
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structure in medicinal chemistry due to its favorable properties, including improved metabolic stability, solubility, and three-dimensional character, which can enhance target binding. While specific neuropharmacological research on derivatives of this compound is not extensively detailed in publicly available literature, the broader class of azetidine-containing molecules has been investigated for a range of central nervous system (CNS) activities.
Azetidine derivatives have been explored as potential therapeutic agents for neurological and psychiatric disorders. Their rigid structure allows for precise orientation of substituent groups to interact with specific biological targets within the CNS. For instance, various derivatives are designed to act as inhibitors of key enzymes or as ligands for receptors implicated in the pathophysiology of depression, psychosis, and neurodegenerative diseases. The general activity of azetidine-2-one derivatives has been noted for CNS applications. jmchemsci.com The incorporation of fluorinated groups, such as the trifluoromethoxy group, is a well-established strategy in CNS drug design to enhance properties like brain penetration and metabolic stability, which are critical for neuropharmacological agents.
Anti-inflammatory and Antioxidant Studies
Research into the anti-inflammatory and antioxidant properties of this compound derivatives specifically is limited. However, studies on related azetidine compounds indicate that this chemical class possesses potential in these areas. Azetidin-2-ones, also known as β-lactams, are a class of synthetic structures that have been evaluated for a wide spectrum of biological activities, including anti-inflammatory effects. jmchemsci.com
In one study, novel synthesized azetidine derivatives were screened for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that certain derivatives exhibited good antioxidant potential, with their efficacy compared against the standard antioxidant, ascorbic acid. jmchemsci.com This suggests that the azetidine core can serve as a scaffold for developing new antioxidant agents. The anti-inflammatory potential is often linked to the inhibition of enzymes such as cyclooxygenase (COX) or the modulation of pro-inflammatory signaling pathways. The trifluoromethoxy group, known for its strong electron-withdrawing nature and lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with targets involved in inflammation and oxidative stress.
| Compound Class | Biological Activity Investigated | Assay/Method | Observed Potential |
| Azetidine-2-one derivative | Antioxidant | DPPH radical scavenging | Good antioxidant results were reported for the tested compound. jmchemsci.com |
| General Azetidine derivatives | Anti-inflammatory | Not specified | Mentioned as a known biological activity for the azetidin-2-one class. jmchemsci.com |
Mechanistic Pathways of Biological Action and Target Validation
Identification of Specific Molecular Targets and Signaling Pathways
The identification of specific molecular targets for derivatives of this compound is an area of ongoing research. However, by examining the targets of structurally related compounds, potential pathways can be inferred. Azetidine-containing molecules have been successfully developed to interact with a variety of biological targets.
For example, in the field of oncology, azetidine derivatives have been incorporated into tyrosine kinase inhibitors (TKIs). In the development of Bcr-Abl inhibitors, azetidine groups were introduced to improve hydrogen bonding interactions with the target kinase. google.com The Bcr-Abl tyrosine kinase is a crucial enzyme in the signaling pathway of chronic myeloid leukemia (CML), and its inhibition blocks the phosphorylation cascade that leads to cell proliferation and survival. google.com
The Role of the Trifluoromethoxy Group in Modulating Biological Activity and Ligand-Target Interactions
The trifluoromethoxy (-OCF₃) group plays a critical and multifaceted role in medicinal chemistry, significantly influencing a molecule's biological and physicochemical properties. ijpjournal.comfluorochem.co.uk Its inclusion in a drug candidate like a this compound derivative is a deliberate strategy to optimize its performance.
Modulation of Biological Activity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. mdpi.com This is particularly advantageous for developing drugs targeting the CNS. Furthermore, the C-F bonds within the group are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profile.
| Property | Contribution of the Trifluoromethoxy (-OCF₃) Group | Reference |
| Lipophilicity | High lipophilicity enhances membrane permeability and in vivo transport. | mdpi.com |
| Metabolic Stability | High bond strength of C-F bonds confers resistance to metabolic breakdown. | mdpi.com |
| Target Binding Affinity | Strong electron-withdrawing nature and ability to form multipolar interactions can enhance binding. | mdpi.com |
| Selectivity | The group's steric and electronic properties can improve selectivity for the intended biological target. | mdpi.com |
Future Directions and Emerging Research Avenues for 3 3 Trifluoromethoxy Phenoxy Azetidine
Development of Novel Synthetic Strategies for Enabling Access to Complex Azetidine (B1206935) Architectures
The synthesis of densely functionalized azetidines has historically been a significant challenge, which has limited their broader application in drug discovery. nih.govchemrxiv.orgnih.gov However, recent advancements in synthetic methodology are providing powerful tools to overcome these hurdles. The development of these strategies is critical for creating novel derivatives of 3-(3-(trifluoromethoxy)phenoxy)azetidine, allowing for systematic exploration of its structure-activity relationship (SAR).
A prominent area of development is the use of photochemical reactions. researchgate.net The visible-light-mediated aza Paternò-Büchi reaction, a [2+2] cycloaddition, has emerged as a scalable and efficient method for constructing the azetidine core, even allowing for control over stereochemistry. chemrxiv.orgnih.govresearchgate.net This technique could be adapted to generate diverse libraries of azetidine-based compounds for screening. Another innovative approach involves photocatalytic radical strategies that utilize azabicyclo[1.1.0]butanes as precursors to access highly functionalized azetidines. researchgate.net This method's mild and operationally simple protocol is suitable for late-stage functionalization, which would be invaluable for modifying a core structure like this compound. researchgate.net
Furthermore, transition-metal-catalyzed reactions, such as the palladium-catalyzed C(sp³)–H arylation of azetidines, offer a direct method for introducing aryl groups with high stereospecificity. acs.org Applying such a method could enable the synthesis of analogues where the phenoxy group of this compound is replaced with other aromatic systems, or where additional substitutions are made on the azetidine ring itself. The reactivity of the azetidine ring is driven by its significant ring strain, which, while making it more stable than aziridines, allows for unique transformations under specific conditions. rsc.org
Advanced Computational Approaches for Predictive Molecular Design and Optimization of Bioactive Azetidines
Computational chemistry offers powerful tools for accelerating the drug discovery process. For a molecule like this compound, these methods can predict biological targets, optimize binding affinity, and guide the design of next-generation analogues with improved pharmacological profiles. Structure-based drug design, in particular, is a reliable approach for lead development. nih.gov
Molecular docking and dynamics simulations are key techniques used to model the interaction between a ligand and its protein target. nih.gov These methods could be used to predict how this compound or its derivatives bind to various receptors, providing insights into the specific interactions that drive biological activity. For example, docking studies have been successfully used to identify natural molecules as potent inhibitors of protein kinases. nih.gov Computational target prediction tools (CTPTs) like SEA, PPB, and PASS online can screen a molecule against databases of known biological targets to generate hypotheses about its mechanism of action based on chemical similarity. nih.gov
Furthermore, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations can be employed to estimate the binding free energy of a ligand-protein complex, helping to rank potential drug candidates. nih.gov These in silico studies are instrumental in designing molecules with enhanced activity. researchgate.net By analyzing the binding pocket of a target, computational models can identify vacant regions where additional functional groups could be added to the azetidine scaffold to create stronger interactions, thus optimizing the lead compound. uzh.ch
Broadening the Scope of Investigated Biological Targets and Therapeutic Applications
The azetidine moiety is a versatile scaffold that has been incorporated into compounds targeting a wide array of biological targets, demonstrating a diverse range of pharmacological activities. nih.gov Azetidine-containing molecules have shown potential as anticancer, antibacterial, antimalarial, and antiviral agents, and have also been investigated for central nervous system disorders. nih.govacs.org This versatility suggests that this compound and its future derivatives could hold promise for multiple therapeutic applications beyond a single target class.
Research has successfully developed azetidine derivatives as inhibitors of GABA uptake transporters (GAT-1 and GAT-3), highlighting their potential in neurological disorders. nih.gov Other work has optimized proline-based inhibitors into potent and selective (R)-azetidine-2-carboxamide analogues that inhibit STAT3, a key target in oncology. nih.gov These compounds were shown to inhibit tumor cell growth and induce apoptosis in breast cancer cell lines. nih.gov In the field of infectious diseases, bicyclic azetidines have been identified as potent inhibitors of Plasmodium falciparum phenylalanyl-tRNA synthetase, leading to a cure in mouse models of malaria. acs.org
Given this precedent, a key future direction for this compound research would involve broad biological screening to uncover novel activities. The trifluoromethoxy and phenoxy groups confer specific properties that may direct the molecule toward unique targets not previously associated with the azetidine scaffold. Investigating its effect on different classes of enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected therapeutic opportunities.
Integration with Fragment-Based Drug Discovery and Chemoinformatics for Novel Ligand Identification
Fragment-Based Drug Discovery (FBDD) has become a highly effective strategy for identifying lead compounds. This approach screens low-molecular-weight fragments (typically <300 Da) to identify those that bind to a biological target, albeit often with low affinity. acs.org These initial hits then serve as starting points for building more potent, lead-like molecules through strategies such as fragment growing, linking, or merging.
The this compound structure is well-suited for an FBDD approach. The azetidine ring itself can be considered a 3D-rich fragment, and its substituents—the trifluoromethoxy-phenoxy group—can be viewed as vectors for exploration. A modular synthetic platform could be designed to elaborate on a core azetidine fragment in three dimensions, allowing for the rapid generation of a focused library of compounds. acs.org
Q & A
Q. What are the optimal synthetic routes for 3-(3-(Trifluoromethoxy)phenoxy)azetidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves coupling 3-(trifluoromethoxy)phenol with azetidine derivatives under basic conditions. Key variables include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol for nucleophilic substitution .
- Solvent and temperature : Dimethylformamide (DMF) at 80–100°C facilitates efficient reaction kinetics .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
To optimize yield, use design-of-experiment (DoE) approaches to test molar ratios (phenol:azetidine), solvent polarity, and reaction time .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Employ a combination of spectroscopic and computational tools:
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group integrity (δ ~55–60 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the azetidine ring and trifluoromethoxy substituent, critical for understanding steric effects .
- DFT calculations : Predict electronic effects (e.g., charge distribution on the azetidine nitrogen) and correlate with reactivity .
Advanced Research Questions
Q. What experimental strategies can elucidate the pharmacological mechanisms of this compound in CNS disorders?
Methodological Answer:
- In vitro assays : Screen for receptor binding (e.g., GABAₐ or serotonin receptors) using radioligand displacement assays. Compare IC₅₀ values against structurally related analogs .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation; the trifluoromethoxy group may enhance metabolic resistance .
- In vivo models : Test neurobehavioral effects in zebrafish or rodent models, focusing on dose-dependent responses and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Conflicting results may arise from:
- Purity variations : Validate compound integrity via HPLC-MS before biological testing .
- Assay conditions : Standardize parameters (e.g., pH, temperature) across labs. For example, kinase inhibition assays are sensitive to ATP concentration .
- Model specificity : Test in multiple cell lines or organisms (e.g., human vs. murine models) to identify species-dependent effects .
Q. What computational methods are effective in predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., enzymes or GPCRs). Prioritize poses with favorable ΔG values .
- MD simulations : Simulate ligand-receptor dynamics over 100+ nanoseconds to assess stability of key interactions (e.g., hydrogen bonds with azetidine nitrogen) .
- QSAR modeling : Build regression models correlating substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with activity trends .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical and pharmacokinetic properties?
Methodological Answer: The -OCF₃ group:
- Enhances lipophilicity : Measure logP values via shake-flask method; expect increases of 0.5–1.0 compared to non-fluorinated analogs .
- Modulates electronic effects : Use Hammett σ constants (σₘ = 0.38 for -OCF₃) to predict electron-withdrawing effects on the azetidine ring .
- Improves metabolic stability : Conduct stability assays in hepatocytes; trifluoromethoxy groups resist oxidative cleavage better than -OCH₃ .
Q. What strategies are recommended for designing derivatives of this compound to enhance selectivity?
Methodological Answer:
- Substituent variation : Replace the phenoxy group with bioisosteres (e.g., thiophenoxy) and assess activity changes .
- Ring modification : Synthesize 3- or 4-membered ring analogs (e.g., pyrrolidine vs. azetidine) to evaluate conformational flexibility .
- Proteome-wide profiling : Use affinity-based proteomics (e.g., CETSA) to identify off-target interactions and refine selectivity .
Q. How should researchers address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous flow chemistry : Reduces side reactions and improves reproducibility compared to batch methods .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
